molecular formula C20H23ClN4O4S2 B2940897 Ethyl 4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681223-16-5

Ethyl 4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2940897
CAS No.: 681223-16-5
M. Wt: 483
InChI Key: AZUSRALYSFNLHD-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

  • A piperazine ring substituted with an ethyl carboxylate group at the 1-position.
  • A thioacetyl linkage connecting the piperazine to a thiazole ring.
  • The thiazole ring is further substituted with a 4-chlorophenyl group and linked via an amino-oxoethyl moiety.

This structure combines heterocyclic (thiazole, piperazine) and functional (thioether, amide, ester) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUSRALYSFNLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates thiazole and piperazine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C19H22ClN3O3SC_{19}H_{22}ClN_3O_3S, with a molecular weight of approximately 407.91 g/mol. The presence of the thiazole ring, along with the piperazine structure, contributes to its unique biological properties.

  • Anticancer Activity :
    • Compounds containing thiazole derivatives have shown significant anticancer properties. For example, derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The thiazole ring enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .
  • Neuroprotective Effects :
    • Some thiazole-containing compounds have been reported to possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549 and NIH/3T3
AntimicrobialInhibition of E. coli and S. aureus
NeuroprotectiveModulation of neurotransmitters

Case Study: Anticancer Efficacy

A study investigating the efficacy of a thiazole derivative similar to this compound revealed an IC50 value of less than 10 µM against A549 cells, indicating potent anticancer activity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Properties

Another research effort evaluated a series of thiazole derivatives against multiple microbial strains, with one compound demonstrating an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus. This suggests that modifications in the thiazole structure can significantly enhance antimicrobial potency .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Products References
Acidic hydrolysisHCl (conc.), H₂O, reflux4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylic acid
Basic hydrolysis (saponification)NaOH, H₂O/EtOH, refluxSodium salt of the carboxylic acid
  • Mechanistic Insight : The ester is cleaved via nucleophilic acyl substitution. Acidic conditions protonate the carbonyl, enhancing electrophilicity, while basic conditions deprotonate the nucleophile (water or hydroxide).

  • Analogs : Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate (PubChem CID: 597894) undergoes similar hydrolysis to yield acetic acid derivatives .

Oxidation of the Thioether Linkage

The thioether (-S-CH₂-) group can be oxidized to sulfoxide or sulfone derivatives.

Reaction Conditions Reagents Products References
Mild oxidationH₂O₂, CH₃COOH, 25°CSulfoxide derivative
Strong oxidationKMnO₄, H⁺, heatSulfone derivative
  • Key Notes : Oxidation selectivity depends on reagent strength. Thiazole rings (electron-rich) may stabilize intermediates during oxidation .

Amide Hydrolysis

The amide bond adjacent to the thiazole ring can be hydrolyzed under harsh conditions:

Reaction Conditions Reagents Products References
Acidic hydrolysisHCl (6M), reflux, 12h2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetic acid + thioacetic acid
Basic hydrolysisNaOH (10%), reflux, 24hCorresponding amine and carboxylate salts
  • Structural Impact : Hydrolysis disrupts the amide linkage, critical for bioactivity in analogs like pyridazinone-thiazole hybrids .

Piperazine Ring Functionalization

The piperazine nitrogen can undergo alkylation or acylation:

Reaction Type Reagents Products References
AcylationAcetyl chloride, DCM, Et₃NN-acetylpiperazine derivative
AlkylationMethyl iodide, K₂CO₃, acetoneN-methylpiperazine derivative
  • Applications : Piperazine modifications enhance solubility or binding affinity in drug analogs (e.g., kinase inhibitors).

Thiazole Ring Reactions

The 4-(4-chlorophenyl)thiazol-2-amine moiety participates in electrophilic substitution or condensation:

Reaction Type Reagents Products References
Schiff base formationBenzaldehyde, EtOH, ΔImine-linked derivative
HalogenationNBS, CCl₄Brominated thiazole derivative
  • SAR Relevance : Electrophilic substitution at the thiazole ring (e.g., halogenation) modulates electronic properties, impacting biological activity .

Thioacetyl Group Reactivity

The thioacetyl (-S-CO-) group undergoes nucleophilic substitution:

Reaction Conditions Reagents Products References
AlkylationEthyl bromoacetate, K₂CO₃Thioether-extended analog
EliminationStrong base (e.g., LDA)Formation of α,β-unsaturated carbonyl compounds
  • Example : In pyrazolo[3,4-d]pyrimidine analogs, thioacetyl groups participate in cross-coupling reactions.

Cycloaddition and Ring Formation

The compound’s structure allows for cycloaddition reactions to form fused heterocycles:

Reaction Type Reagents Products References
1,3-Dipolar cycloadditionNitrile oxide, Cu catalystIsoxazoline-fused derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features of Analogs

The following compounds share partial structural homology with the target molecule:

2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)
  • Similarities : Contains a piperazine ring and thiazole core.
  • Differences: Uses a benzylidene hydrazineyl linkage instead of a thioacetyl-amino-oxoethyl bridge. The fluorophenyl group on piperazine differs from the target’s ethyl carboxylate.
  • Activity : Demonstrated acetylcholinesterase (AChE) inhibitory activity .
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
  • Similarities : Shares the thiazole-piperazine core and 4-chlorophenyl substitution.
  • Differences: Lacks the thioacetyl and amino-oxoethyl groups; piperazine is methylated.
  • Activity: Not explicitly reported, but methyl-piperazine derivatives often modulate receptor binding .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Similarities : Piperazine with a substituted phenyl group (4-chlorophenyl).
  • Differences : Replaces the thiazole-thioacetyl system with a carboxamide group.
  • Activity : Serves as a synthetic intermediate for bioactive molecules .
Thiazolylhydrazone Derivatives ()
  • Similarities : Piperazine and thiazole moieties are present.
  • Differences : Hydrazone linkages instead of thioether-amido bridges.
  • Activity : Demonstrated AChE inhibition and antimicrobial properties .

Structural and Functional Comparison Table

Compound Name Piperazine Substituent Thiazole Substituent Linkage Type Notable Bioactivity Reference
Target Compound Ethyl carboxylate 4-(4-Chlorophenyl) Thioacetyl-amino-oxoethyl Hypothesized kinase inhibition -
3a () 4-(4-Fluorophenyl) Phenyl Benzylidene hydrazineyl AChE inhibition
1-[4-(4-CP)-thiazol-2-yl]-4-Me-piperazine Methyl 4-(4-Chlorophenyl) Direct bond Receptor modulation
N-(4-CP)-4-ethylpiperazine-1-carboxamide Ethyl carboxamide None Carboxamide Synthetic intermediate
Thiazolylhydrazones () Varied (e.g., fluorophenyl) Varied (e.g., pyridinyl) Hydrazone AChE inhibition, antimicrobial

Pharmacological Potential

  • Thiazole-Piperazine Hybrids : These structures are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to engage ATP-binding pockets .
  • 4-Chlorophenyl Group : A common pharmacophore in antimicrobial and anticancer agents, suggesting the target compound could be optimized for these applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing thiazole-piperazine hybrids, and how can they be optimized for the target compound?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with piperazine scaffolds via thioether or amide linkages. For example, in analogous compounds, thiosemicarbazide intermediates are cyclized under reflux conditions with ethyl alcohol and phenylisothiocyanate to form thiazole cores . Optimization strategies include adjusting solvent polarity (e.g., ethyl alcohol vs. acetone) to improve reaction efficiency and yield . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm intermediate structures before final coupling steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer : Key techniques include:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~600–700 cm1^{-1}) groups.
  • 1H^1H-NMR : Peaks for piperazine protons (~2.5–3.5 ppm), thiazole aromatic protons (~7.0–8.5 ppm), and ethyl ester groups (~1.2–1.4 ppm for CH3_3, ~4.1–4.3 ppm for CH2_2).
  • LC-MS : Confirm molecular ion peaks and fragmentation patterns.
    These methods are validated in studies of structurally related thiazole-piperazine derivatives .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

  • Answer : Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays, given the piperazine moiety’s role in targeting enzymes .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins.
    Mannich base analogs with similar substituents show antibacterial and antifungal properties, guiding assay selection .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the thiazole ring, and what are the implications for bioactivity?

  • Answer : Polar solvents (e.g., DMSO) stabilize thione tautomers, while nonpolar solvents favor thiol forms. This equilibrium alters electron density on the thiazole ring, affecting binding to biological targets like enzymes or receptors. For example, tautomer-dependent hydrogen bonding can modulate antimicrobial efficacy . Researchers should use solvent-controlled synthesis and DFT calculations to predict dominant tautomers .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in silico studies for this compound?

  • Answer : Discrepancies often arise from:

  • Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to improve compound bioavailability in vitro.
  • Metabolic instability : Perform microsomal stability assays to identify labile functional groups (e.g., ester moieties).
  • Target selectivity : Employ molecular docking with cryo-EM structures to refine binding hypotheses.
    Evidence from triazole-piperazine hybrids highlights the need for iterative experimental-computational validation .

Q. How can researchers optimize the compound’s pharmacokinetic profile through structural modifications?

  • Answer : Key modifications include:

  • Ester-to-amide conversion : Replace the ethyl ester with a tert-butyl carbamate to enhance metabolic stability .
  • Piperazine substitution : Introduce methyl or acetyl groups to modulate lipophilicity and blood-brain barrier penetration .
  • Thioether linker replacement : Use sulfone or sulfoxide groups to improve solubility.
    These approaches are validated in studies on spiroimidazole and thiadiazole derivatives .

Q. What computational methods are most effective for predicting the compound’s reactivity in nucleophilic/electrophilic environments?

  • Answer :

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For example, the thiazole sulfur and piperazine nitrogen are nucleophilic hotspots .
  • Molecular Dynamics (MD) simulations : Model interactions with biological membranes or protein active sites.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with experimental reaction rates .
    Studies on oxirane-carboxylic acid derivatives demonstrate the utility of these methods .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to confirm structural assignments .
  • Contradiction Management : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting bioactivity results across studies .
  • Safety Protocols : Adhere to guidelines for handling thioether and piperazine derivatives, including PPE and fume hood use, as outlined in safety data sheets .

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